molecular formula C20H22ClN5 B8047805 6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine

6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine

Cat. No.: B8047805
M. Wt: 367.9 g/mol
InChI Key: JCPZVEYMUHSDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a chloro-substituted naphthyridine core linked to a piperidine ring through a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Piperidine Ring Formation: The piperidine ring is synthesized separately and then linked to the naphthyridine core through a methyl bridge using reductive amination or similar coupling reactions.

    Introduction of the 2-Methylpyridinyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chloro and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthyridine oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

IUPAC Name

6-chloro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2,7-naphthyridin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5/c1-14-10-17(3-7-22-14)26-8-4-15(5-9-26)12-25-20-18-13-24-19(21)11-16(18)2-6-23-20/h2-3,6-7,10-11,13,15H,4-5,8-9,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPZVEYMUHSDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC3=NC=CC4=CC(=NC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.